Enantioselective Potency: (3S,3aR,6aS) vs. (3R,3aS,6aR) in HIV-1 Protease Inhibition
The stereochemical configuration of the bis‑THF alcohol directly determines the inhibitory potency of the derived HIV‑1 protease inhibitors. In a systematic structure–activity study, compound 49—incorporating the (3S,3aS,6aS)‑bis‑THF ligand—exhibited an IC50 of 1.8 ± 0.2 nM against purified HIV‑1 protease, making it the most potent inhibitor in its series. In contrast, inhibitors containing the (3R,3aR,6aR) enantiomer or alternative diastereomers displayed markedly reduced activity, with IC50 values often exceeding 100 nM or showing no measurable inhibition at comparable concentrations. This demonstrates that the (3S) configuration is essential for high‑affinity binding and cannot be substituted by its mirror image. [1]
| Evidence Dimension | HIV‑1 protease inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 1.8 ± 0.2 nM (compound 49, containing (3S,3aS,6aS)-bis-THF ligand) |
| Comparator Or Baseline | (3R,3aR,6aR)‑enantiomer containing inhibitors; other diastereomers |
| Quantified Difference | ≥ 50‑fold reduction in potency; many comparators show IC50 > 100 nM or no inhibition |
| Conditions | Purified HIV‑1 protease enzyme assay; pH 5.5; 30 °C |
Why This Matters
Procurement of the (3S,3aR,6aS) isomer is mandatory for synthesizing active P2 ligands; any deviation in stereochemistry results in compounds with negligible antiviral activity.
- [1] Ghosh, A. K., et al. Nonpeptidal P2 Ligands for HIV Protease Inhibitors: Structure-Based Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 1996, 39(17), 3278-3290. DOI: 10.1021/jm960128k. View Source
